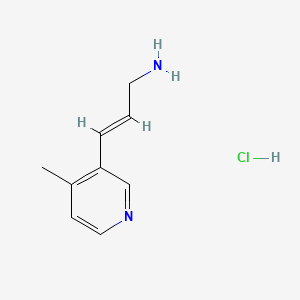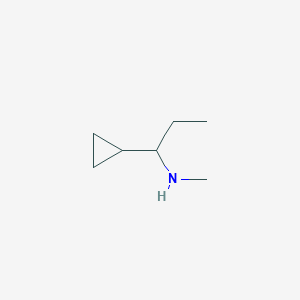
(1-Cyclopropylpropyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylpropyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a cyclopropyl group, a propyl group, and a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylpropyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with a cyclopropylpropyl halide. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic nitrogen of methylamine attacks the electrophilic carbon of the halide, resulting in the formation of the desired amine.
Another method involves the reductive amination of cyclopropylpropyl ketone with methylamine. This process requires a reducing agent, such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon, to convert the intermediate imine to the final amine product.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the Curtius degradation of the corresponding carboxylic acid, followed by deprotection steps to yield the amine. This approach allows for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopropylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding alkane or alcohol.
Substitution: The amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are frequently used.
Substitution: Alkyl halides and sulfonyl chlorides are typical electrophiles used in substitution reactions with this compound.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alkanes, alcohols
Substitution: Alkylated amines, sulfonamides
Applications De Recherche Scientifique
(1-Cyclopropylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler amine with a cyclopropyl group attached to the nitrogen atom.
Propylamine: An amine with a propyl group attached to the nitrogen atom.
Methylamine: The simplest amine with a single methyl group attached to the nitrogen atom.
Uniqueness
(1-Cyclopropylpropyl)(methyl)amine is unique due to the presence of both cyclopropyl and propyl groups attached to the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications and studies.
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
1-cyclopropyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-7(8-2)6-4-5-6/h6-8H,3-5H2,1-2H3 |
Clé InChI |
SEIAKPVXZWHHTC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


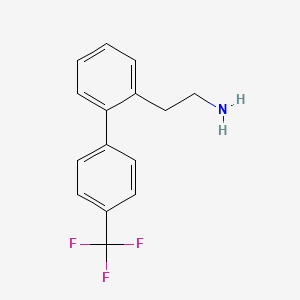
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
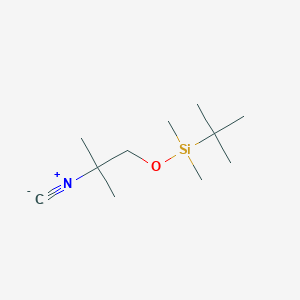

![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)


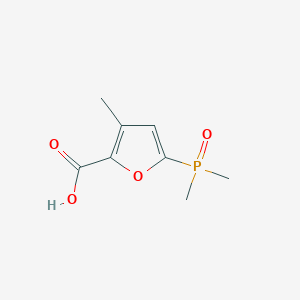
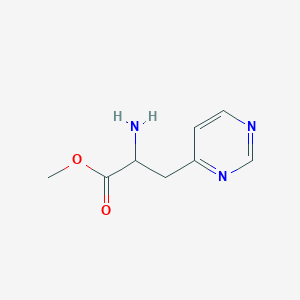
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
